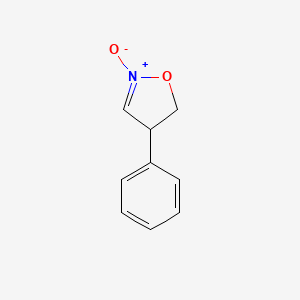
2-Oxo-4-phenyl-4,5-dihydro-1,2lambda~5~-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-4-phenyl-4,5-dihydro-1,2lambda~5~-oxazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure This compound is part of the oxazole family, which is known for its diverse biological and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-4-phenyl-4,5-dihydro-1,2lambda~5~-oxazole typically involves the cyclocondensation of arylamidoximes with aldehydes. For example, the reaction of arylamidoximes with n-butanal under specific conditions can yield the desired oxazole compound . The reaction is often mediated by catalysts such as manganese dioxide to facilitate the oxidation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-4-phenyl-4,5-dihydro-1,2lambda~5~-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxazole ring into more saturated derivatives.
Substitution: The phenyl group and other positions on the oxazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different oxazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or the oxazole ring itself.
Applications De Recherche Scientifique
2-Oxo-4-phenyl-4,5-dihydro-1,2lambda~5~-oxazole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and other biochemical processes.
Industry: The compound is used in the production of various materials and chemicals, thanks to its versatile reactivity.
Mécanisme D'action
The mechanism by which 2-Oxo-4-phenyl-4,5-dihydro-1,2lambda~5~-oxazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole: Another heterocyclic compound with similar structural features but different reactivity and applications.
Imidazole: A five-membered ring containing nitrogen atoms, known for its broad range of biological activities.
Uniqueness
2-Oxo-4-phenyl-4,5-dihydro-1,2lambda~5~-oxazole stands out due to its specific combination of a phenyl group and an oxazole ring, which imparts unique reactivity and potential applications. Its ability to undergo various chemical reactions and its biological activity make it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
60239-08-9 |
|---|---|
Formule moléculaire |
C9H9NO2 |
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
2-oxido-4-phenyl-4,5-dihydro-1,2-oxazol-2-ium |
InChI |
InChI=1S/C9H9NO2/c11-10-6-9(7-12-10)8-4-2-1-3-5-8/h1-6,9H,7H2 |
Clé InChI |
MDCACAVDOLSFRI-UHFFFAOYSA-N |
SMILES canonique |
C1C(C=[N+](O1)[O-])C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2Z)-2-{[2-(3,4-Diethoxyphenyl)-2-methoxyethyl]imino}pyrrolidin-1-yl]ethan-1-ol](/img/structure/B14618765.png)
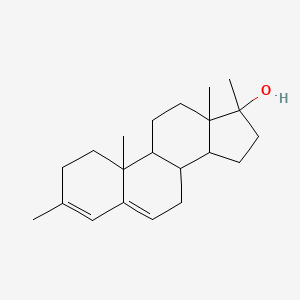
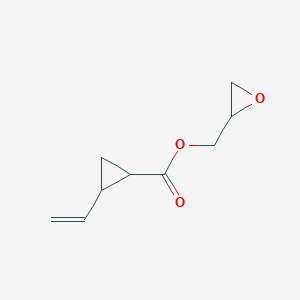
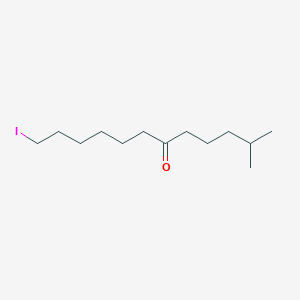
![1-Chloro-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane](/img/structure/B14618792.png)
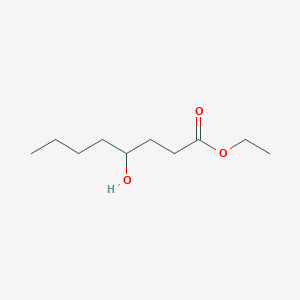
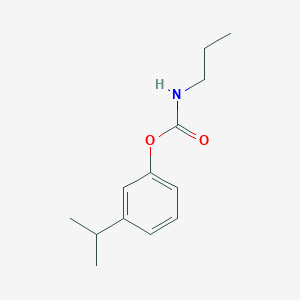

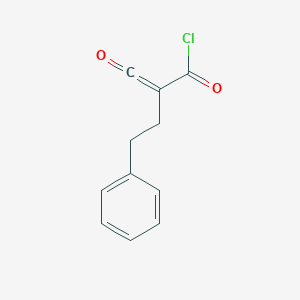
![Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14618851.png)

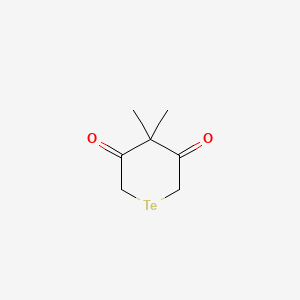
![N,N-Dimethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzamide](/img/structure/B14618865.png)
